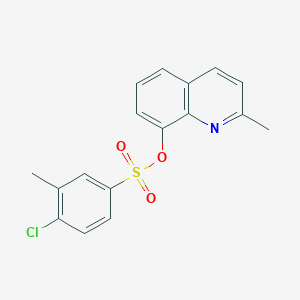
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MQC and is a derivative of quinoline. MQC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
科学研究应用
MQC has been extensively studied for its potential applications in scientific research. One of the primary applications of MQC is in the field of fluorescence imaging. MQC has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
作用机制
The exact mechanism of action of MQC is not fully understood. However, it is believed that MQC interacts with various proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
MQC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MQC has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the primary advantages of using MQC in laboratory experiments is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence imaging techniques. Additionally, MQC is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using MQC is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions that could be explored in the study of MQC. One potential direction is to further investigate its mechanism of action and how it interacts with various proteins and enzymes in the body. Additionally, the potential applications of MQC in the treatment of various diseases, such as Alzheimer's disease, could be explored further. Finally, the development of new imaging techniques that utilize MQC could also be an area of future research.
合成方法
The synthesis of MQC involves the reaction of 2-methyl-8-quinolinol with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure form of MQC.
属性
分子式 |
C17H14ClNO3S |
|---|---|
分子量 |
347.8 g/mol |
IUPAC 名称 |
(2-methylquinolin-8-yl) 4-chloro-3-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-10-14(8-9-15(11)18)23(20,21)22-16-5-3-4-13-7-6-12(2)19-17(13)16/h3-10H,1-2H3 |
InChI 键 |
VXGWPAXKRMQSFZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C=C1 |
规范 SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



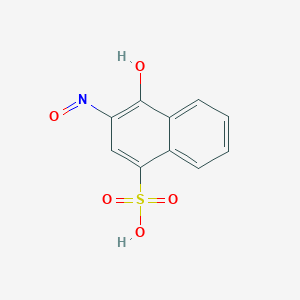
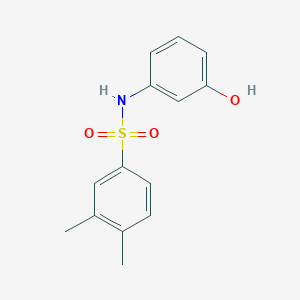
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
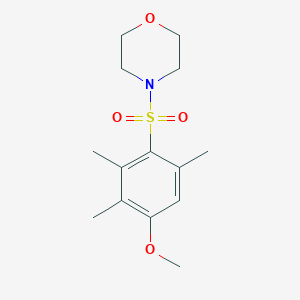
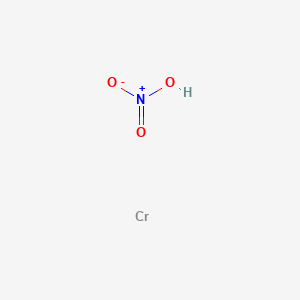
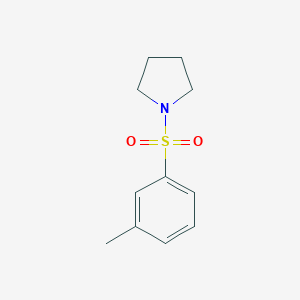
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)


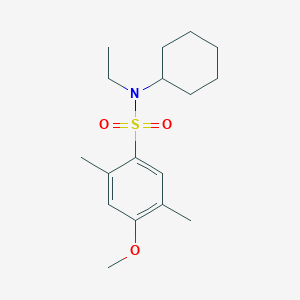
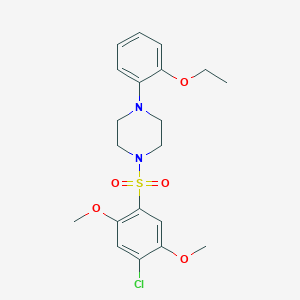
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)